molecular formula C15H12ClFN6O B2898953 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941875-66-7

1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2898953
CAS No.: 941875-66-7
M. Wt: 346.75
InChI Key: UHZSTJMXJRUYMD-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that features a urea linkage between a chlorophenyl group and a fluorophenyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a suitable catalyst to form 1-(3-fluorophenyl)-1H-tetrazole.

    Urea Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, 3-chlorophenyl isocyanate can be reacted with the previously synthesized 1-(3-fluorophenyl)-1H-tetrazole-5-ylmethylamine to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and large-scale batch reactors for the urea formation. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl and fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

    Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, potentially altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions (e.g., Lewis acids as catalysts).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can facilitate the hydrolysis of the urea linkage.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

    Substitution Reactions: Products include various substituted derivatives of the original compound.

    Hydrolysis: Products include 3-chlorophenylamine and 1-(3-fluorophenyl)-1H-tetrazole-5-ylmethylamine.

    Oxidation and Reduction: Products depend on the specific conditions and reagents used, potentially leading to altered tetrazole derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets in novel ways.

    Biological Studies: The compound can be used to study the effects of urea-linked tetrazoles on various biological systems, including enzyme inhibition and receptor binding.

    Material Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea would depend on its specific biological target. Generally, such compounds may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by interacting with the active site or allosteric sites.

    Receptor Interaction: Binding to receptors on cell surfaces, potentially altering signal transduction pathways.

    DNA/RNA Interaction: Intercalating into DNA or RNA, affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-(1H-tetrazol-5-yl)urea: Lacks the fluorophenyl group, which may alter its biological activity and chemical reactivity.

    1-(3-fluorophenyl)-3-(1H-tetrazol-5-yl)urea: Lacks the chlorophenyl group, potentially affecting its interaction with biological targets.

    1-(3-chlorophenyl)-3-(1H-tetrazol-5-yl)methylamine: Lacks the urea linkage, which may significantly change its chemical properties and biological effects.

Uniqueness

1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the combination of its chlorophenyl and fluorophenyl-tetrazole moieties linked by a urea group. This unique structure may confer specific biological activities and chemical reactivities not observed in similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN6O/c16-10-3-1-5-12(7-10)19-15(24)18-9-14-20-21-22-23(14)13-6-2-4-11(17)8-13/h1-8H,9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZSTJMXJRUYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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